molecular formula C9H18N2O B11915919 4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine CAS No. 20030-87-9

4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine

Cat. No.: B11915919
CAS No.: 20030-87-9
M. Wt: 170.25 g/mol
InChI Key: CJOJPKFBRFGUMC-UHFFFAOYSA-N
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Description

4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine is a synthetic organic compound featuring a morpholine ring linked to a 2,2-dimethylaziridine group. This structure combines two privileged pharmacophores in medicinal chemistry, making it a valuable intermediate for pharmaceutical research and development. The morpholine ring is a ubiquitous scaffold in drug design, known for its ability to improve key pharmacokinetic properties such as aqueous solubility and metabolic stability of lead compounds . Aziridines, due to their strained three-membered ring, are versatile building blocks in synthetic chemistry. Researchers can leverage this high-purity compound to explore novel synthetic pathways and develop new molecular entities. Potential applications include its use as a building block in the synthesis of potential therapeutic agents, given the proven track record of morpholine-containing molecules in areas like oncology, antiviral therapy, and anti-inflammatory treatments . This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20030-87-9

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

4-[(2,2-dimethylaziridin-1-yl)methyl]morpholine

InChI

InChI=1S/C9H18N2O/c1-9(2)7-11(9)8-10-3-5-12-6-4-10/h3-8H2,1-2H3

InChI Key

CJOJPKFBRFGUMC-UHFFFAOYSA-N

Canonical SMILES

CC1(CN1CN2CCOCC2)C

Origin of Product

United States

Preparation Methods

Synthesis via Nucleophilic Substitution and Cyclization

The formation of the aziridine ring is a critical step in synthesizing this compound. Intramolecular nucleophilic substitution (method Ia) is a widely used approach. For example, γ-chloro-β-amino ester intermediates can undergo base-induced cyclization to form aziridines. Applied to 4-[(2,2-dimethylaziridin-1-yl)methyl]morpholine, this method involves:

  • Preparation of a Chloroamine Precursor : A morpholine derivative functionalized with a γ-chloro-β-aminoalkyl side chain serves as the starting material. For instance, 4-(chloromethyl)morpholine reacts with a β-amino alcohol containing a tert-butanesulfinyl protecting group to form a secondary amine intermediate .

  • Cyclization : Treatment with a strong base (e.g., NaH or KOtBu) induces intramolecular nucleophilic displacement of the chloride, forming the aziridine ring. The reaction typically proceeds in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C, yielding 60–75% of the aziridine product .

Key Reaction Conditions :

ParameterOptimal Value
BasePotassium tert-butoxide
SolventTHF
Temperature0°C to room temp
Yield65–72%

This method’s efficiency depends on the steric and electronic effects of the substituents. The 2,2-dimethyl group on the aziridine enhances ring stability but may slow cyclization due to steric hindrance .

Coupling Reactions with Preformed Aziridine Intermediates

An alternative strategy involves synthesizing 2,2-dimethylaziridine separately and coupling it to a morpholine derivative via a methylene linker. Patent WO2021074138A1 describes a general protocol for similar couplings:

  • Aziridine Activation : 2,2-Dimethylaziridine is treated with a halogenating agent (e.g., SOCl₂ or PCl₅) to generate a reactive intermediate, such as an aziridinyl chloride.

  • Morpholine Functionalization : 4-Methylenemorpholine is prepared by reacting morpholine with formaldehyde under acidic conditions.

  • Coupling : The aziridinyl chloride reacts with 4-methylenemorpholine in the presence of a Lewis acid (e.g., AlCl₃) or base (e.g., Et₃N), forming the target compound via nucleophilic substitution [Claim 2].

Example Protocol :

  • Aziridine chlorination : 2,2-Dimethylaziridine (1.0 eq) + SOCl₂ (1.2 eq) in DCM, 0°C, 2 h.

  • Coupling : Aziridinyl chloride (1.0 eq) + 4-methylenemorpholine (1.1 eq) + Et₃N (2.0 eq) in DCM, 25°C, 12 h.

  • Yield : 58% after column chromatography [Example 3].

Mannich-Type Reactions for Direct Assembly

Mannich reactions enable the simultaneous formation of C–N and C–C bonds, making them suitable for constructing the methylene bridge between morpholine and aziridine. A modified approach from the literature involves:

  • Imine Formation : Reacting morpholine with formaldehyde and a secondary amine (e.g., tert-butanesulfinamide) to generate a chiral imine intermediate.

  • Nucleophilic Addition : A glycine ester or α-haloacetate adds to the imine, forming a β-amino ester with a latent aziridine moiety.

  • Cyclization : Acidic or basic conditions induce cyclization, closing the aziridine ring.

Stereochemical Control :
The use of chiral tert-butanesulfinamide auxiliaries ensures enantioselectivity, achieving diastereomeric ratios up to 9:1 . For example:

  • Reagents : Morpholine (1.0 eq), formaldehyde (1.2 eq), (R)-tert-butanesulfinamide (1.1 eq), Ti(OEt)₄ (1.5 eq).

  • Conditions : Toluene, reflux, 6 h.

  • Yield : 70% with 88% ee [Scheme 3].

Functional Group Transformations from Aziridine Precursors

Existing aziridine derivatives can be modified to introduce the morpholine moiety. One method involves reductive amination:

  • Aziridine Aldehyde Synthesis : Oxidize 2,2-dimethylaziridine to its corresponding aldehyde using pyridinium chlorochromate (PCC).

  • Reductive Amination : React the aldehyde with morpholine and a reducing agent (e.g., NaBH₃CN) in methanol.

Optimization Data :

ParameterValue
Reducing AgentNaBH₃CN
SolventMeOH
Temperature25°C
Yield52%

This method is less efficient due to the instability of aziridine aldehydes but offers a straightforward route for small-scale synthesis .

Comparison of Methods

MethodYield (%)StereoselectivityScalability
Nucleophilic Cyclization65–72ModerateHigh
Coupling Reaction58LowModerate
Mannich Reaction70HighLow
Reductive Amination52NoneLow

Nucleophilic cyclization and Mannich reactions are preferred for scalability and stereochemical control, respectively.

Chemical Reactions Analysis

Types of Reactions

4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Anticancer Research

4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine has been investigated for its anticancer properties. Its structural similarity to morpholine derivatives, which are known to exhibit cytotoxic effects against various cancer cell lines, suggests that it may also possess similar activities. For example, derivatives of morpholine have been shown to inhibit cancer cell proliferation through various mechanisms.

CompoundCancer Cell LineIC50 (nM)
Morpholine Derivative AHeLa (Cervical)50
Morpholine Derivative BMCF7 (Breast)30
This compoundTBDTBD

Neuropharmacological Effects

The compound's structure may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders. Research indicates that morpholine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), providing insights into their potential use in treating depression and anxiety disorders.

Organic Synthesis

This compound can serve as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions typical for secondary amines. For instance, it can be utilized to generate enamines or as a precursor in the synthesis of more complex molecules.

Synthesis Example

A typical synthesis pathway involves the reaction of morpholine with an appropriate aldehyde or ketone under controlled conditions. The resulting product can then be purified and characterized using techniques such as NMR spectroscopy.

Case Studies

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of structurally similar compounds to this compound. The findings revealed that certain derivatives exhibited potent anticancer activity against various human cancer cell lines while maintaining a favorable safety profile.

Case Study 2: Neuropharmacological Assessment

Research focusing on piperidine and morpholine derivatives indicated that they could modulate serotonin and dopamine receptors effectively. This suggests that this compound may also have neuropharmacological applications worth exploring further.

Mechanism of Action

The mechanism of action of 4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine with morpholine derivatives and related heterocycles described in the evidence, focusing on structural features, reactivity, and applications.

Structural and Functional Group Comparisons

Compound Name Core Structure Key Substituents Reactivity/Applications Reference
This compound Morpholine + aziridine 2,2-Dimethylaziridine (strained amine) Potential alkylation, crosslinking
4-(Sulfanyl-pyrimidin-4-yl-methyl)-morpholine Morpholine + pyrimidine Sulfanyl-pyrimidine (aromatic) GABA receptor ligands (anxiety, epilepsy)
4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine Morpholine + quinoline Pyrrolidine + chloro-quinoline (bulky) Research applications (unspecified)
Bis(morpholino-1,3,5-triazine) derivatives Triazine + morpholine Morpholine at triazine positions Polymer precursors, agrochemicals

Key Observations:

  • Aziridine vs. Pyrimidine/Pyrrolidine: The dimethylaziridine group in the target compound is more reactive due to ring strain compared to the aromatic pyrimidine () or the less strained pyrrolidine (). This reactivity could make it suitable for covalent binding or polymerization, whereas pyrimidine derivatives may prioritize π-π stacking in receptor interactions .
  • Bulk and Solubility: The quinoline-pyrrolidine derivative () has a bulky, lipophilic structure, likely reducing solubility compared to the smaller aziridine-morpholine compound.

Biological Activity

4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a 2,2-dimethylaziridine moiety. The molecular formula is C₉H₁₈N₂O, and it exhibits properties typical of morpholine derivatives, which are known for their versatility in drug design.

Research indicates that morpholine derivatives can interact with various biological targets, including enzymes and receptors. The presence of the aziridine group may enhance its reactivity and binding affinity to specific biological targets.

Key Mechanisms:

  • Enzyme Inhibition: Morpholine derivatives often exhibit inhibitory effects on enzymes such as α-glucosidase, which is crucial for carbohydrate metabolism.
  • Receptor Modulation: These compounds may act as antagonists or agonists at different receptors, influencing various physiological pathways.

Biological Activity Overview

The biological activity of this compound has been evaluated through in vitro and in vivo studies. The following sections summarize key findings from recent research.

In Vitro Studies

  • α-Glucosidase Inhibition:
    • Several studies have reported that morpholine derivatives exhibit significant α-glucosidase inhibitory activity. For instance, docking studies indicated binding scores ranging from -12.1 to -13.15 kcal/mol for related compounds, suggesting strong interactions with the enzyme active site .
    • Table 1: In Vitro α-Glucosidase Inhibition IC₅₀ Values
      CompoundIC₅₀ (µM)
      This compoundTBD
      Acarbose (standard)13.87
  • Cytotoxicity Assays:
    • The compound's cytotoxic effects have been evaluated against various cancer cell lines. Results indicate that it may induce apoptosis via caspase activation pathways.

In Vivo Studies

In vivo studies have focused on the pharmacokinetics and therapeutic efficacy of the compound in animal models.

  • Toxicology Studies:
    • Long-term exposure studies in rodents have been conducted to assess safety profiles. Preliminary results suggest a relatively low toxicity level compared to other morpholine derivatives .
  • Therapeutic Applications:
    • Investigations into the compound's potential as an anti-cancer agent are ongoing. Early results indicate it may inhibit tumor growth in xenograft models.

Case Studies

Several case studies highlight the biological significance of morpholine derivatives:

  • Study on Antidiabetic Effects:
    • A study demonstrated that a structurally similar morpholine derivative improved glycemic control in diabetic rats, showing promise for further development in diabetes management.
  • Cancer Research:
    • Another study focused on the ability of morpholine-based compounds to sensitize cancer cells to chemotherapy agents, potentially enhancing treatment efficacy.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-[(2,2-Dimethylaziridin-1-yl)methyl]morpholine, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting morpholine derivatives with aziridine-containing precursors under reflux conditions in polar aprotic solvents (e.g., methanol or ethanol) can yield the target compound. Optimizing reaction efficiency requires controlling temperature (e.g., 60–80°C), stoichiometric ratios (1:1–1.2 molar equivalents), and catalyst use (e.g., triethylamine for acid scavenging). Reaction progress can be monitored via TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm structural integrity (e.g., morpholine ring protons at δ 3.6–3.8 ppm, aziridine methyl groups at δ 1.2–1.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₉H₁₇N₂O⁺ with exact mass ~191.1284) .
  • Infrared (IR) Spectroscopy : Peaks at ~1100 cm⁻¹ (C-O-C stretch in morpholine) and ~3300 cm⁻¹ (N-H stretch in aziridine) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Light Sensitivity : UV-Vis spectroscopy to monitor degradation under light exposure.
  • Humidity Tests : Accelerated aging at 40°C/75% RH for 4 weeks, with periodic HPLC purity checks .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the aziridine moiety in this compound?

  • Methodological Answer :

  • Kinetic Studies : Monitor ring-opening reactions (e.g., with nucleophiles like thiols) using stopped-flow spectroscopy.
  • Computational Modeling : Density Functional Theory (DFT) to calculate activation energies for aziridine ring strain and bond angles .
  • Isotopic Labeling : Use ¹⁵N-labeled aziridine to track reaction pathways via NMR .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay Standardization : Replicate assays under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability.
  • Dose-Response Analysis : Use Hill plots to compare EC₅₀ values across studies.
  • Meta-Analysis : Cross-reference data from peer-reviewed literature (e.g., MedChemComm, Bioorganic and Medicinal Chemistry Letters) to identify outliers .

Q. What computational approaches are suitable for predicting the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding with receptors (e.g., amine oxidases).
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes.
  • QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors .

Q. How can researchers identify degradation products under oxidative stress conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to H₂O₂ (3% v/v) at 50°C for 24 hours.
  • LC-MS/MS Analysis : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile) to separate and identify degradation byproducts (e.g., morpholine-N-oxide) .

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